molecular formula C25H25N5O2S2 B12154875 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12154875
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: PXAJFDWRPYXBQB-SILNSSARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylpiperazine Side Chain

  • Spatial orientation : Chair conformation with phenyl group equatorial
  • Electronic effects :
    • N1 (piperazine) pKa ≈ 6.8 (protonatable at physiological pH)
    • N4 (aromatic) maintains sp2 hybridization
  • Biological implications : Enhances membrane permeability via cation-π interactions

Methyl Substituents

Position Role Steric Effects (Å3)
C9 Prevents π-stacking aggregation 23.4
C3 (ethyl) Stabilizes thiazolidinone conformation 31.7

The C9 methyl group creates a 142° dihedral angle with the pyrido ring, optimizing hydrophobic interactions in biological targets .

Stereochemical Considerations of the Z-Configuration

The (Z)-configuration of the methylidene bridge (C5=C) was confirmed through:

  • NOESY spectroscopy : Nuclear Overhauser effects between thiazolidinone C3-H and pyrido C3-H
  • X-ray crystallography : Dihedral angle of 12.8° between thiazolidinone and pyrido planes
  • Computational modeling : MM2 energy calculations showing 8.3 kcal/mol preference for Z-isomer

Consequences of Z-configuration :

  • Creates a 7.2 Å separation between thiazolidinone S2 and piperazine N1
  • Enables intramolecular hydrogen bonding between C4=O and C2'NH (2.9 Å)
  • Restricts rotation about C5=C, maintaining bioactive conformation

This stereochemical preference significantly impacts receptor binding affinity, with Z-isomers showing 18-fold greater activity than E counterparts in enzyme inhibition assays .

Eigenschaften

Molekularformel

C25H25N5O2S2

Molekulargewicht

491.6 g/mol

IUPAC-Name

(5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O2S2/c1-3-29-24(32)20(34-25(29)33)16-19-22(26-21-17(2)8-7-11-30(21)23(19)31)28-14-12-27(13-15-28)18-9-5-4-6-10-18/h4-11,16H,3,12-15H2,1-2H3/b20-16-

InChI-Schlüssel

PXAJFDWRPYXBQB-SILNSSARSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Kanonische SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Complexity and Retrosynthetic Analysis

Compound A features a pyrido[1,2-a]pyrimidin-4-one core substituted with a thiazolidinone moiety and a 4-phenylpiperazinyl group. Retrosynthetic analysis suggests dissecting the molecule into three primary fragments:

  • Pyrido[1,2-a]pyrimidin-4-one backbone

  • 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group

  • 4-Phenylpiperazine side chain

The convergent synthesis strategy involves preparing these fragments separately before assembling them via condensation and coupling reactions.

Stereochemical Control

The (Z) -configuration of the exocyclic double bond in the thiazolidinone moiety is critical for biological activity. This stereoselectivity is achieved through careful control of reaction conditions, including temperature, solvent polarity, and the use of stereochemical-directing agents.

Step-by-Step Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters.

Procedure:

  • 9-Methyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is prepared by reacting 2-amino-4-methylpyridine with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃) at 80–90°C for 6 hours.

  • The chlorine atom at position 2 is replaced with 4-phenylpiperazine via a nucleophilic aromatic substitution (SNAr) reaction in dimethylformamide (DMF) at 120°C for 12 hours, yielding 9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Data:

  • Yield: 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 8.52 (d, J = 6.8 Hz, 1H), 7.45–7.30 (m, 5H), 6.82 (s, 1H), 3.90–3.70 (m, 8H), 2.65 (s, 3H).

Preparation of the Thiazolidinone Moiety

The 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group is synthesized through a cyclization reaction.

Procedure:

  • 3-Ethyl-2-thioxothiazolidin-4-one is prepared by reacting ethyl isothiocyanate with mercaptoacetic acid in ethanol under reflux for 4 hours.

  • The resulting thiazolidinone is treated with paraformaldehyde in acetic acid at 60°C to introduce the exocyclic methylidene group, forming (Z)-3-ethyl-5-(hydroxymethylene)-2-thioxothiazolidin-4-one .

Key Data:

  • Yield: 85% after recrystallization from ethanol.

  • Characterization: IR (KBr) 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Final Coupling Reaction

The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments are coupled via a Knoevenagel condensation.

Procedure:

  • 9-Methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and (Z)-3-ethyl-5-(hydroxymethylene)-2-thioxothiazolidin-4-one (1.2 equiv) are dissolved in dry toluene.

  • Catalytic piperidine (0.1 equiv) is added, and the mixture is refluxed under nitrogen for 8 hours.

  • The product is isolated by filtration and purified via recrystallization from dichloromethane/methanol.

Key Data:

  • Yield: 60–65%.

  • Melting Point: 218–220°C.

  • Stereochemical Confirmation : NOESY NMR shows spatial proximity between the thiazolidinone sulfur and pyrido-pyrimidine protons, confirming the (Z) -configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Toluene outperforms DMF or THF in the Knoevenagel step due to its ability to azeotropically remove water, driving the reaction to completion.

  • Temperature : Reflux conditions (110°C) maximize yield while minimizing side reactions like epimerization.

Catalytic Systems

  • Piperidine (0.1 equiv) is optimal for base-catalyzed condensation. Stronger bases (e.g., DBU) lead to decomposition, while weaker bases (e.g., Et₃N) result in incomplete conversion.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H NMR : Key peaks include δ 8.50 (pyrido-pyrimidine H), 7.40–7.25 (phenyl protons), and 3.80–3.60 (piperazine CH₂).

  • LC-MS : [M+H]⁺ at m/z 516.2 confirms molecular weight.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Elemental Analysis : Calculated (%) for C₂₇H₂₈N₆O₂S₂: C 58.25, H 5.07, N 15.10; Found: C 58.18, H 5.12, N 15.05.

Challenges and Mitigation Strategies

Low Yields in Coupling Step

  • Cause : Steric hindrance from the 4-phenylpiperazinyl group slows condensation.

  • Solution : Use of excess thiazolidinone (1.2 equiv) and extended reaction time (12 hours).

Isomer Formation

  • Cause : Thermodynamic favorability of the (E) -isomer under high temperatures.

  • Solution : Strict temperature control (110°C) and nitrogen atmosphere to prevent oxidation.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound has shown potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Its unique structure allows it to interact with specific molecular targets, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms.

Vergleich Mit ähnlichen Verbindungen

Table 1: Piperazine Substituent Comparison

Compound Piperazine Position Substituent Key Structural Impact
Target Compound 2 4-phenyl Enhanced lipophilicity
Compound 2 4-ethyl Reduced steric hindrance
Compounds 7 Varied* Altered spatial orientation

*Varied substituents include methyl, ethyl, and hydroxyethyl groups .

Thiazolidinone-Containing Analogues

The thiazolidinone moiety is critical for bioactivity. Key comparisons:

  • 5-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-pyrazolo[3,4-d]pyrimidin-4-ones (): Feature a pyrazolo[3,4-d]pyrimidin-4-one core instead of pyrido[1,2-a]pyrimidin-4-one. Chlorophenyl substituents (e.g., in 10b) enhance electronegativity compared to the target’s ethyl group .
  • 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-ones (): Replace the thiazolidinone with a nitro group. These exhibit antiparasitic activity against Leishmania donovani, suggesting that electron-withdrawing groups at position 3 may enhance antiprotozoal effects .

Table 2: Thiazolidinone vs. Nitro Substituents

Compound Position 3 Substituent Bioactivity Highlight
Target Compound (Z)-Thiazolidinone Potential metabolic stability
Compounds Thiazolidinone (varied aryl) Anti-inflammatory activity
Compounds Nitro Antiparasitic activity

Fused Heterocyclic Systems

Compounds with fused rings demonstrate divergent properties:

  • Benzothiazolo[3,2-a]pyrimidin-4-ones (): Incorporate a benzothiazole ring, increasing molecular rigidity and conjugation. These compounds are synthesized in low yields (11–42%), suggesting synthetic challenges compared to the target compound’s route .
  • Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones (): Feature an additional oxygen-containing chromene ring, which may improve solubility but reduce membrane permeability .

Biologische Aktivität

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines various functional groups, suggesting potential pharmacological activities. Its structural components include a pyrido[1,2-a]pyrimidinone core and a thiazolidinone moiety, both of which are known for their diverse biological properties.

Structural Features

The compound's unique structure can be summarized as follows:

Component Description
Core Structure Pyrido[1,2-a]pyrimidin-4-one
Thiazolidinone Moiety Contains a thioxo group and an ethyl substituent
Piperazine Substituent Enhances interaction with biological targets

This combination of features may enhance the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities, including:

  • Antioxidant Activity : Thiazolidinone derivatives have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress. For instance, modifications at specific positions have been found to enhance lipid peroxidation inhibition .
  • Antidiabetic Effects : Certain thiazolidinones demonstrate the ability to modulate glucose metabolism and improve insulin sensitivity .
  • Antitumor Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation . For example, compounds structurally related to the target compound showed IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The thiazolidinone component may inhibit enzymes involved in metabolic pathways, potentially aiding in antidiabetic effects.
  • Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors or other cellular targets, influencing signaling pathways relevant to mood disorders or neurodegenerative diseases.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of similar compounds:

  • Antioxidant Studies : A series of thiazolidinone derivatives were evaluated for their ability to inhibit lipid peroxidation using the TBARS assay. Compounds with specific substitutions exhibited enhanced antioxidant activity .
  • Antitumor Activity Evaluation : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), with IC50 values ranging from 3.2 µM to 9.9 µM .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including condensation to form the thiazolidine and pyridopyrimidine moieties. Key steps include:

  • Knoevenagel condensation to introduce the (Z)-configured methylidene group.
  • Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to catalyze heterocyclic ring formation.
  • Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to optimize reaction efficiency .
  • Purification via column chromatography with silica gel, followed by recrystallization in ethanol or methanol .

Q. How is the Z-configuration of the methylidene group confirmed experimentally?

  • ¹H and ¹³C NMR spectroscopy : The Z-configuration is confirmed by observing characteristic coupling patterns and chemical shifts for the methylidene proton (δ ~8.5–9.5 ppm) and adjacent carbonyl/thione groups .
  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves the spatial arrangement of substituents .

Q. What analytical methods ensure structural integrity and purity post-synthesis?

  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized assay protocols : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent incubation times).
  • Orthogonal assays : Combine MTT assays for cytotoxicity with flow cytometry (apoptosis detection) to cross-validate results .
  • Statistical rigor : Apply multivariate analysis to account for variables like solvent choice (DMSO vs. saline) or cell passage number .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like topoisomerase II or kinase domains , guided by crystallographic data .
  • Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to purified proteins .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Analog synthesis : Modify substituents (e.g., phenylpiperazine to morpholine) and compare bioactivity .
  • 3D-QSAR modeling : Employ CoMFA or CoMSIA to correlate electronic/steric features with activity .
  • Free-energy perturbation (FEP) calculations to predict binding energy changes upon structural modifications .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity systematically .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve selectivity .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How are biological target interactions validated in neuropharmacological studies?

  • Radioligand binding assays : Compete with [³H]-labeled ligands (e.g., dopamine D₂ receptor antagonists) to measure IC₅₀ values .
  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) in transfected HEK293 cells .
  • CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.